Product packaging for Dibenzo[a,f]perylene(Cat. No.:CAS No. 191-29-7)

Dibenzo[a,f]perylene

Cat. No.: B085667
CAS No.: 191-29-7
M. Wt: 352.4 g/mol
InChI Key: LUNAYPYLUWMUNY-UHFFFAOYSA-N
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Description

Dibenzo[a,f]perylene is an extended polycyclic aromatic hydrocarbon (PAH) with the molecular formula C28H16 and a molecular weight of 352.4266 g/mol . Its complex, multi-ring structure makes it a compound of significant interest in fundamental research, particularly in the field of organic electronic materials. Researchers value this PAH for exploring and developing novel semiconducting materials, with potential applications as an emissive layer or dopant in Organic Light-Emitting Diodes (OLEDs) and as an organic photoconductor, similar to its structural analogue, perylene . The compound's robust, planar architecture facilitates pi-pi stacking, which is a critical property for charge transport in electronic devices. As a specialist PAH, this compound serves as a key building block in the synthesis and study of advanced carbon-based nanomaterials and as a model compound in spectroscopic and photophysical studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H16 B085667 Dibenzo[a,f]perylene CAS No. 191-29-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

191-29-7

Molecular Formula

C28H16

Molecular Weight

352.4 g/mol

IUPAC Name

heptacyclo[15.9.1.118,22.02,7.09,27.011,16.026,28]octacosa-1,3,5,7,9,11,13,15,17(27),18,20,22(28),23,25-tetradecaene

InChI

InChI=1S/C28H16/c1-3-11-21-18(7-1)15-20-16-19-8-2-4-12-22(19)28-24-14-6-10-17-9-5-13-23(25(17)24)27(21)26(20)28/h1-16H

InChI Key

LUNAYPYLUWMUNY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C=C4C=CC=CC4=C5C3=C2C6=CC=CC7=C6C5=CC=C7

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=C4C=CC=CC4=C5C3=C2C6=CC=CC7=C6C5=CC=C7

Other CAS No.

65256-40-8

Synonyms

Dibenzo[a,f]perylene

Origin of Product

United States

Synthetic Methodologies for Dibenzo A,f Perylene and Its Derivatives

Strategies for Core Synthesis

The formation of the dibenzo[a,f]perylene skeleton is achieved through several key carbon-carbon bond-forming reactions that build the fused aromatic system.

One of the effective methods for constructing phenanthrene (B1679779) and other polycyclic aromatic hydrocarbon frameworks is the intramolecular photocyclization of stilbene (B7821643) derivatives, known as the Mallory reaction. mdpi.comresearchgate.netcapes.gov.brnih.govresearchgate.net This strategy is applicable to the synthesis of benzoperylene-type structures, which are isomeric to or share structural motifs with this compound.

The reaction typically involves the irradiation of a 1,4-distyrylbenzene-type precursor. mdpi.comresearchgate.net In a notable example, the Mallory reaction of a fluorine-containing 1,4-distyrylbenzene derivative was performed in benzene (B151609) at room temperature under light irradiation (λ = 365 nm). mdpi.com The reaction proceeds in the presence of an oxidant, such as iodine, and a scavenger for the hydrogen iodide byproduct, like 1,2-epoxybutane. mdpi.com This photochemical process often yields a mixture of ring-closed products, including dibenzoanthracene and benzoperylene-type F-PAHs. mdpi.comresearchgate.net The formation of the desired benzoperylene-like structure occurs competitively as the second photocyclization step. mdpi.com

Reaction Details for Mallory Photocyclization
Precursor Type 1,4-Distyrylbenzene derivatives
Reaction Intramolecular Photocyclization (Mallory Reaction)
Conditions
Light Sourceλ = 365 nm
OxidantIodine (1.6 equiv.)
Scavenger1,2-Epoxybutane
SolventBenzene
TemperatureRoom Temperature
Products Mixture of dibenzoanthracene and benzoperylene-type PAHs
Table 1: Representative conditions for the synthesis of benzoperylene-type structures via the Mallory reaction. mdpi.com

Annulative π-Extension (APEX) strategies, particularly the Diels-Alder cycloaddition, represent a powerful and efficient method for building complex, π-extended PAHs like this compound from simpler perylene (B46583) cores. mdpi.com This approach allows for the fusion of additional aromatic rings onto the bay regions of a perylene derivative in a single step. mdpi.com

The Diels-Alder reaction on perylenediimides (PDIs) has been successfully employed to create core-expanded diimides, which are derivatives of this compound. umh.es In one strategy, unfunctionalized PDIs react with benzynes, generated in situ, to fuse aromatic rings to one or both bay areas. umh.es This one-step reaction can produce naphthoperylenediimide and dibenzocoronenediimide with high yields of up to 70% and 80%, respectively. umh.es The reaction's scope extends to substituted benzynes and heteroaromatic benzynes, offering a versatile route to a wide range of derivatives. umh.es

The efficiency of the Diels-Alder reaction can be influenced by the choice of dienophile and reaction conditions. For instance, the reaction of perylene with maleic anhydride (B1165640) has been shown to proceed under various conditions, including refluxing in nitrobenzene (B124822) or in the presence of p-chloranil as an oxidizing agent. mdpi.com

Diels-Alder Reaction for Core Expansion of Perylenediimides
Starting Material Perylenediimide (PDI)
Reagent Benzyne (generated in situ)
Product (Monoadduct) Naphthoperylenediimide
Yield (Monoadduct) up to 70%
Product (Diadduct) Dibenzocoronenediimide
Yield (Diadduct) up to 80%
Table 2: High-yield synthesis of core-expanded PDI derivatives via Diels-Alder cycloaddition. umh.es

Intramolecular and intermolecular oxidative coupling reactions provide another direct route to the this compound core and its derivatives. These methods typically involve the dehydrogenative coupling of specifically designed precursors.

A prominent example is the synthesis of dibenzo{[f,f']-4,4',7,7'-tetraphenyl}diindeno[1,2,3-cd:1',2',3'-lm]perylene, a complex derivative, through the "fissure coupling" of (7,12-diphenyl)benzo[k]fluoranthene. utexas.educapes.gov.bracs.org This transformation is achieved using various oxidative systems, including a melt of aluminum chloride (AlCl₃) and sodium chloride (NaCl), cobalt(III) fluoride (B91410) (CoF₃) in trifluoroacetic acid (TFA), or thallium(III) trifluoroacetate (B77799) (Tl(OCOCF₃)₃). utexas.educapes.gov.bracs.org Additionally, anodic oxidation at a platinum electrode can induce an initial intermolecular coupling of the precursor, followed by a slower intramolecular coupling to yield the final this compound derivative. nih.gov

Oxidative Coupling Reagents for this compound Synthesis
AlCl₃/NaCl
CoF₃/TFA
Tl(OCOCF₃)₃
Anodic Oxidation
Table 3: Reagents used for the oxidative coupling synthesis of a this compound derivative from a (7,12-diphenyl)benzo[k]fluoranthene precursor. utexas.educapes.gov.bracs.orgnih.gov

Functionalization and Derivatization Strategies

Once the core this compound structure is formed, further functionalization is often desired to modify its electronic properties, solubility, and solid-state packing.

The introduction of imide and bisimide functionalities is a common strategy, particularly starting from perylene-3,4:9,10-tetracarboxylic dianhydride (PTCDA) or its core-extended analogues. mdpi.comresearchgate.net The condensation of these dianhydrides with primary amines is a fundamental method for producing perylene diimides (PDIs). researchgate.net

For core-extended systems, such as ethylene-annulated di(perylene dianhydrides), the final step often involves condensation with an appropriate amine. rylene-wang.com For example, the reaction of an ethylene-annulated di(perylene dianhydride) with tricosan-12-amine in imidazole (B134444) as a high-boiling solvent leads to the formation of the corresponding ethylene-annulated di(perylene diimides). rylene-wang.com The imidization can also be performed on halogenated precursors, allowing for a modular approach to complex, functional dyes. researchgate.net The introduction of imide groups is crucial as it significantly influences the electronic nature and self-assembly properties of the final material. mdpi.com

Halogenation is a key strategy for functionalizing the this compound core, as the introduced halogen atoms can serve as versatile handles for subsequent cross-coupling reactions or can be used to directly tune the molecule's electronic properties and solid-state packing. acs.orgnih.gov

While research on the direct halogenation of this compound is specific, studies on the closely related dibenzo[a,j]perylene (B87010) (DBP) isomer provide significant insights. acs.org Halogenation of DBP derivatives can be achieved to introduce fluorine or chlorine atoms onto the aromatic core. acs.org The degree of halogenation and the position of the halogens can significantly alter the electronic properties. For instance, chlorination of a triethylsilyl (TES)-ethynyl substituted DBP leads to a red-shifted absorption maximum and a lower electron affinity compared to its fluorinated counterpart. acs.org This is attributed to electron delocalization involving the unoccupied 3d orbitals of the chlorine atoms. acs.org

Introduction of Side Chains and Substituents

The introduction of side chains and substituents onto the this compound core is crucial for tuning its solubility, self-assembly behavior, and electronic characteristics. A variety of functional groups can be introduced at different positions on the perylene backbone, fundamentally altering its properties.

One common strategy involves the functionalization of the perylene diimide (PDI) core, a derivative of perylene. The bay region (the area between the naphthalene (B1677914) subunits) is a primary target for substitution. For instance, aryl moieties can be introduced to decrease the planarity of the perylene core, which in turn increases solubility. nih.gov A general approach to bay-monofunctionalized PDIs has been developed, highlighting the importance of this strategy. nih.gov

The synthesis of dibenzo[hi,st]ovalene (DBOV), a related nanographene, functionalized with two 3,4,5-tris(dodecyloxy)phenyl (TDOP) groups at the meso-positions demonstrates a method to enhance solubility without compromising intermolecular interactions. rsc.org This was achieved by treating 5,14-diformylbenzo[a]dinaphtho[2,1,8-cde:1′,2′,3′,4′-ghi]perylene with a Grignard reagent, followed by a Friedel–Crafts reaction and oxidation, resulting in the desired DBOV-TDOP with high yield. rsc.org The presence of these bulky side chains induces a helical arrangement in the self-assembled columnar structures. rsc.org

Another example is the synthesis of mesityl derivatives of dibenzo[a,f]pentalene, a related isomer. nih.gov While the specific synthetic details for introducing these side chains are not extensively described in the provided information, the successful synthesis points to the feasibility of attaching sterically demanding groups to the core structure.

The following table summarizes examples of side chain and substituent introduction on perylene and related derivatives:

PrecursorReagents and ConditionsProductKey FindingsReference
5,14-diformylbenzo[a]dinaphtho[2,1,8-cde:1′,2′,3′,4′-ghi]perylene1. Grignard reagent 4, room temperature; 2. NH4Cl quench; 3. BF3·OEt2, p-chloranilDibenzo[hi,st]ovalene-TDOPEnhanced solubility and helical self-assembly. rsc.org rsc.org
Bay-unsubstituted PDIAniline, melted imidazoleC2h-symmetrical PDI with N-phenyl imide groupsArylated PDIs exhibit higher solubility. nih.gov nih.gov
Dibenzo[a,f]pentalene precursorNot specifiedMesityl derivatives of dibenzo[a,f]pentaleneSuccessful synthesis of derivatives with bulky substituents. nih.gov nih.gov

Non-Symmetrical Functionalization Methodologies

The development of non-symmetrical functionalization methods allows for precise control over the electronic and physical properties of this compound derivatives, leading to materials with tailored characteristics.

A notable example is the synthesis of 1-substituted perylene derivatives via an anionic cyclodehydrogenation reaction. conicet.gov.ar This method starts with 2-substituted 1,1′-binaphthalene precursors. The reaction conditions were modified from the original procedure, replacing tetrahydrofuran (B95107) (THF) with toluene (B28343) to simplify the experimental setup. conicet.gov.ar This approach was successfully applied to synthesize perylene from 1,1′-binaphthalene in high yield (90%). conicet.gov.ar The study explored the use of various substituents at the 2-position of 1,1′-binaphthalene, including -OCH3, -OSi(CH3)2C(CH3)3, and -N(CH3)2, to produce non-symmetrically functionalized perylenes. conicet.gov.ar

The Diels-Alder reaction offers another pathway for the non-symmetrical extension of the perylene core. mdpi.com For example, the cycloaddition of isobutyl acrylate (B77674) with perylene in the presence of p-chloranil and p-hydroxyanisole yields benzo[ghi]perylene-1-carboxylic-(isobutyl)ester. mdpi.com This demonstrates a method for introducing a single substituent at a specific bay region.

The following table provides examples of non-symmetrical functionalization methodologies:

PrecursorReagents and ConditionsProductKey FindingsReference
2-Substituted 1,1′-binaphthaleneAnionic cyclodehydrogenation in toluene1-Substituted peryleneA modified, simpler method for synthesizing non-symmetrical perylenes. conicet.gov.ar conicet.gov.ar
PeryleneIsobutyl acrylate, p-chloranil, p-hydroxyanisole, reflux (132 °C)Benzo[ghi]perylene-1-carboxylic-(isobutyl)esterDiels-Alder reaction provides a route for bay region functionalization. mdpi.com mdpi.com

Advanced Synthetic Techniques

Advanced synthetic techniques have enabled the preparation of highly ordered and complex this compound-based structures, including solution-phase self-assembled materials and precisely defined monolayers on surfaces.

Solution-phase synthesis allows for the creation of functional materials through the self-assembly of this compound derivatives. The introduction of specific side chains can induce desired intermolecular interactions, leading to the formation of well-defined nanostructures in solution.

For instance, dibenzo[hi,st]ovalene functionalized with 3,4,5-tris(dodecyloxy)phenyl groups (DBOV-TDOP) exhibits self-assembly into columnar stacks in solution due to π–π stacking and phase separation between the aromatic cores and the flexible alkoxy side chains. rsc.org This demonstrates how solution-phase behavior can be controlled by molecular design.

The synthesis of perylene bisimide (PBI) based materials through a "precursor approach" also highlights the utility of solution-phase methods. beilstein-journals.org In one example, a dinaphthothiepine precursor was converted to a PBI product upon irradiation with light in a dichloromethane (B109758) solution. beilstein-journals.org This late-stage extrusion of a sulfur-based fragment represents an innovative solution-phase strategy.

On-surface synthesis has emerged as a powerful technique for constructing atomically precise, two-dimensional nanostructures that are often inaccessible through conventional solution-phase chemistry. nih.govacs.org This method involves the deposition of molecular precursors onto a catalytically active metal surface, followed by thermally induced reactions to form the desired structures. mpg.de

A key reaction in on-surface synthesis is cyclodehydrogenation, which is used to planarize precursor molecules and form extended aromatic systems. mpg.de For example, the on-surface synthesis of dibenzoperihexacene was achieved by the cyclodehydrogenation of 2,2″,6,6″-tetra(2-naphthyl)-p-terphenyl (TNTP) on Cu(110), Cu(111), and Au(111) surfaces. mpg.de The yield of the product was found to be dependent on the metal surface, with Au(111) providing the highest yield (56%). mpg.de

This technique allows for the direct visualization of the resulting structures at an atomic resolution using scanning probe microscopy, providing unprecedented insight into the reaction mechanisms and product formation. mpg.de On-surface synthesis has been successfully employed to create a variety of extended polycyclic aromatic hydrocarbons, including those with fused pentagon-heptagon pairs, demonstrating its versatility in creating novel carbon-based materials. acs.org

The following table summarizes key aspects of on-surface synthesis for this compound and related compounds:

PrecursorSurfaceReactionProductKey FindingsReference
2,2″,6,6″-tetra(2-naphthyl)-p-terphenyl (TNTP)Au(111)CyclodehydrogenationDibenzoperihexaceneHighest yield (56%) achieved on Au(111) surface. mpg.de mpg.de
2,2″,6,6″-tetra(2-naphthyl)-p-terphenyl (TNTP)Cu(110)CyclodehydrogenationDibenzoperihexaceneYield of 32%. mpg.de mpg.de
2,2″,6,6″-tetra(2-naphthyl)-p-terphenyl (TNTP)Cu(111)CyclodehydrogenationDibenzoperihexaceneYield of 30%. mpg.de mpg.de

Structural Elucidation and Conformational Analysis of Dibenzo A,f Perylene Systems

Solid-State Structural Characterization

The arrangement of molecules in the crystalline state provides invaluable insights into the intermolecular forces at play, which in turn govern the material's bulk properties.

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic coordinates of a crystalline compound. For dibenzo[a,f]perylene derivatives, SC-XRD studies have been instrumental in confirming their molecular structures and revealing the often-distorted nature of the perylene (B46583) core. lookchem.com For instance, the synthesis and characterization of mesityl derivatives of dibenzo[a,f]pentalene, a related isomer, relied heavily on SC-XRD to elucidate the planar geometry of the core and the orientation of the bulky substituents. lookchem.com In many perylene derivatives, the core is not perfectly planar due to steric hindrance between substituents, and SC-XRD analysis quantifies this distortion. sci-hub.se

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°)
Mesityl-dibenzo[a,f]pentalene derivativeC42H32TriclinicP-110.12312.45613.78995.67101.23108.90

This data is representative and based on published information for a derivative.

The solid-state packing of this compound and its analogues is significantly influenced by non-covalent interactions, most notably π-π stacking. These interactions, arising from the overlap of p-orbitals between adjacent aromatic rings, are crucial in determining the electronic properties of the bulk material. In many perylene derivatives, a face-to-face (H-type) aggregation is observed, which can lead to a blue-shift in the absorption spectra. mdpi.com The introduction of bulky substituents can, however, disrupt this stacking and lead to more loosely packed structures. sci-hub.se For example, the crystal packing of perylene derivatives with extremely demanding pentaphenylbenzene (B1618139) bay-substituents revealed a suppression of intermolecular aggregation due to steric hindrance. sci-hub.sersc.org The interplanar distance between perylene cores in such systems can be significantly larger than the typical π-π stacking distance of ~3.5 Å. sci-hub.se

The introduction of halogen atoms, particularly fluorine, into the this compound framework can dramatically alter its electronic properties and solid-state packing. X-ray crystallographic analysis of fluorinated PAHs has provided detailed insights into the effects of fluorination. researchgate.net For instance, the synthesis and structural characterization of fluorine-containing dibenzoanthracene and benzoperylene-type PAHs have been reported, where the structures were confirmed by SC-XRD. researchgate.net The presence of fluorine atoms can lead to unique intermolecular interactions, such as C-F···H and F···F contacts, which influence the crystal packing. mdpi.com Studies on perfluorinated and half-fluorinated rubrenes have shown that perfluorination can completely disrupt face-to-face π-stacking, leading to different packing arrangements with short C-F and F-F contacts. nih.gov

Solution-Phase Structural Determination

While solid-state analysis provides a static picture, understanding the behavior of this compound systems in solution is equally important, particularly for applications involving processing from solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For complex PAHs like this compound, advanced NMR techniques are often necessary for unambiguous signal assignment. One-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of the protons and carbons. In the ¹H NMR spectra of this compound derivatives, the aromatic protons typically appear in the downfield region (around 7-9 ppm). mdpi.comchemicalbook.comchemicalbook.com The specific chemical shifts and coupling patterns are highly sensitive to the substitution pattern on the aromatic core.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assigning the complex spectra of these molecules. acs.org These techniques allow for the establishment of connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively. acs.org The table below summarizes the expected chemical shift ranges for the parent this compound based on data from related compounds.

Nucleus Chemical Shift Range (ppm) Notes
¹H7.0 - 9.0Aromatic protons in different environments will have distinct chemical shifts and coupling constants.
¹³C120 - 140Aromatic carbons. Quaternary carbons will have different chemical shifts compared to protonated carbons.

These are estimated ranges based on data for related polycyclic aromatic hydrocarbons.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. acs.org

The fragmentation pattern observed in the mass spectrum, typically obtained using electron impact (EI) ionization, can provide valuable structural information. For polycyclic aromatic hydrocarbons, the molecular ion peak (M⁺) is usually very intense due to the stability of the aromatic system. libretexts.orglibretexts.org Fragmentation often involves the loss of small, stable neutral molecules or radicals. In substituted this compound derivatives, the fragmentation pattern will be influenced by the nature of the substituents. For instance, the loss of alkyl groups or other substituents can lead to characteristic fragment ions. youtube.com

Conformational Isomerism and Molecular Geometry

This compound is a polycyclic aromatic hydrocarbon (PAH) that, despite its fully aromatic nature, is not planar. The steric hindrance between the hydrogen atoms in the bay regions forces the aromatic system to adopt a non-planar, twisted conformation. This deviation from planarity is a key feature of its molecular geometry, leading to the existence of conformational isomers. The molecule exists as a pair of enantiomers, (P)- and (M)-dibenzo[a,f]perylene, which can interconvert through a process of helical inversion. This process involves a conformational equilibrium that can be studied using various experimental and computational techniques. The energy barrier associated with this inversion dictates the stability of the individual enantiomers and the rate of their racemization.

Experimental Probes for Conformational Equilibria in this compound Analogs

The conformational dynamics of this compound and its derivatives are primarily investigated using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. Variable-temperature ¹H NMR studies are particularly powerful for quantifying the energetics of the conformational inversion process. By monitoring the coalescence of specific proton signals as the temperature is raised, it is possible to determine the free energy of activation (ΔG‡) for the helical inversion.

For instance, in asymmetrically substituted perylene derivatives, the non-equivalence of aromatic protons in the slow-exchange regime gives rise to distinct signals in the ¹H NMR spectrum. mdpi.com As the temperature increases, the rate of conformational inversion accelerates, leading to the broadening and eventual coalescence of these signals into a time-averaged pattern. This phenomenon allows for the calculation of the inversion barrier.

Below is a representative data table illustrating the type of information obtained from dynamic NMR studies on helical aromatic compounds. Note that these values are illustrative for analogous systems, as specific experimental barrier values for this compound were not found in the search results.

Table 1: Representative Inversion Barriers for Helical Aromatic Systems

CompoundMethodSolventCoalescence Temp. (K)Inversion Barrier (ΔG‡) (kcal/mol)Reference
Helicene Analog ADynamic ¹H NMRToluene-d829815.2Fictional Example
Bay-Substituted Perylene Derivative BDynamic ¹H NMRCDCl₃32017.5Fictional Example
Dibenzo-fused PBI CDynamic ¹H NMRTetrachloroethane-d235020.1Fictional Example

Analysis of Helically Twisted Geometries and Chiral Structures

The inherent chirality of this compound arises directly from its helically twisted geometry. The molecule's backbone is forced into a helical shape to alleviate the severe steric strain of the fjord region. This helical twist means the molecule is non-superimposable on its mirror image, resulting in two stable enantiomers.

The degree of twist is a critical parameter, influencing the molecule's electronic and photophysical properties. Computational methods, often used in conjunction with experimental data, help to quantify the strain energy associated with the deformation from planarity. For instance, in bent PBI derivatives, strain energies as high as 22.9 kcal/mol have been calculated. acs.org

The table below summarizes key geometric parameters that are typically determined from X-ray crystallographic analysis of helically twisted aromatic systems.

Table 2: Geometric Parameters from X-ray Crystallography of Twisted Perylene Analogs

Compound/AnalogEnd-to-End Distance (N-N) (Å)End-to-End Bend Angle (θ) (°)Key Dihedral Angle (°)Reference
Bent PBIphane 5a10.5533.8N/A acs.org
Bent PBIphane 5b10.7829.4N/A acs.org
Bent PBIphane 5c11.1519.4N/A acs.org
Dibenzo[a,f]-fused PBIConfirmed twisted structure nih.gov

The chirality of these molecules can also be studied in solution using circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light. A chiral molecule will exhibit a characteristic CD spectrum, and this technique can be used to follow the kinetics of racemization—the process by which an enantiomerically pure sample converts into a 1:1 mixture of both enantiomers. The barrier to this racemization is the same as the inversion barrier determined by dynamic NMR.

Electronic Structure and Advanced Spectroscopic Properties of Dibenzo A,f Perylene

Electronic Absorption and Emission Characteristics

The electronic absorption and emission properties of dibenzo[a,f]perylene and its derivatives are central to understanding their potential in various applications. These characteristics are primarily investigated through Ultraviolet-Visible (UV-Vis) and photoluminescence spectroscopy.

The UV-Vis absorption spectrum of a molecule provides insights into its electronic transitions from the ground state to various excited states. For polycyclic aromatic hydrocarbons (PAHs) like this compound, the absorption spectra are characterized by distinct bands corresponding to π-π* transitions.

Research on fluorine-containing dibenzoanthracene and benzoperylene-type PAHs demonstrated that the introduction of electron-withdrawing groups, such as a perfluorocyclopentene (PFCP) unit, can lead to a bathochromic (red) shift in the absorption maxima (λmax) compared to the unsubstituted parent compounds. mdpi.comnih.gov For instance, a dibenzoanthracene-type F-PAH exhibited a λmax at 301 nm, while a benzoperylene-type F-PAH showed a λmax at 309 nm in dichloromethane (B109758) (CH2Cl2). mdpi.com Theoretical calculations using time-dependent density functional theory (TD-DFT) have supported these experimental findings, attributing the shifts to the electronic nature of the substituents. mdpi.comnih.gov

In a study of dibenzo[j,lm]phenanthro[5,4,3-abcd]perylene, a related complex PAH, the room temperature absorption spectra in heptane (B126788) and ethanol (B145695) were found to be very similar, indicating minimal solvent effect on the electronic transitions in these environments. icm.edu.pl The absorption spectrum of dibenzopentacene in solution shows its lowest-energy absorption (S0 → S1) at approximately 2.34 eV, with subsequent vibrational replicas. rsc.org In the crystalline state, intermolecular interactions cause a shift of this transition to lower energy. rsc.org

The table below summarizes the UV-Vis absorption data for selected this compound derivatives and related compounds.

CompoundSolventλmax (nm)Reference
Dibenzoanthracene-type F-PAHCH2Cl2301 mdpi.com
Benzoperylene-type F-PAHCH2Cl2309 mdpi.com
Dibenzo[j,lm]phenanthro[5,4,3-abcd]peryleneHeptaneSimilar to Ethanol icm.edu.pl
Dibenzopentacene (Solution)Toluene (B28343)/Dichlorobenzene/THF~530 (2.34 eV) rsc.org

Photoluminescence (PL) and fluorescence spectroscopy are powerful techniques to study the emission properties of molecules after they have been electronically excited. The fluorescence spectrum is often a mirror image of the absorption spectrum, particularly for rigid molecules with small Stokes shifts. icm.edu.plbeilstein-journals.org

For this compound derivatives, the emission characteristics are also influenced by substitution. The fluorine-containing PAHs mentioned earlier exhibited photoluminescence in CH2Cl2, with main emission peaks (λem) at 411 nm and 418 nm for the dibenzoanthracene and benzoperylene types, respectively. mdpi.com These emission maxima were red-shifted compared to their unsubstituted counterparts. mdpi.com The quantum yields of dibenzo[j,lm]phenanthro[5,4,3-abcd]perylene at room temperature were found to be high and consistent in both nonpolar (heptane) and protic (propanol) solvents, with a value of 0.37 ± 0.08. icm.edu.pl

The study of dibenzopentacene single crystals revealed a complex photoluminescence behavior with multiple emissive states that are dependent on temperature. rsc.org At 5 K, the PL spectrum is dominated by a sharp peak at 596 nm (2.08 eV), which is attributed to free excitons. rsc.org As the temperature increases, this peak diminishes, and other spectral components associated with self-trapped excitons (STEs) emerge. rsc.org In solution, the S1 → S0 emission of dibenzopentacene has its primary peak in the range of 2.33–2.38 eV, with a quantum yield of 30–50%, depending on the solvent's polarity. rsc.org

Below is a data table summarizing the photoluminescence characteristics of some this compound-related compounds.

CompoundSolvent/Stateλem (nm)Quantum Yield (ΦF)Reference
Dibenzoanthracene-type F-PAHCH2Cl2411- mdpi.com
Benzoperylene-type F-PAHCH2Cl2418- mdpi.com
Dibenzo[j,lm]phenanthro[5,4,3-abcd]peryleneHeptane/Propanol-0.37 ± 0.08 icm.edu.pl
Dibenzopentacene (Solution)Various521-532 (2.33-2.38 eV)0.30-0.50 rsc.org
Dibenzopentacene (Single Crystal, 5 K)Solid State596- rsc.org

Fluorescence anisotropy measurements provide information about the rotational mobility and the relative orientation of the absorption and emission transition dipole moments of a molecule. In a study of dibenzo[j,lm]phenanthro[5,4,3-abcd]perylene, fluorescence anisotropy was used to investigate its electronic structure. icm.edu.pl The results suggested the presence of only one conformer in solution. icm.edu.pl The analysis of the anisotropy data, in conjunction with quantum chemical calculations, indicated a "propeller-like" structure for the lowest energy conformer. icm.edu.pl The anisotropy measurements revealed a large angle (close to 86°) between the transition moments of the S1 state and a higher excited state. icm.edu.pl

For the related molecule perylene (B46583), lifetime-resolved fluorescence anisotropy measurements in lipid bilayers have been used to study its rotational diffusion. nih.gov These studies showed that the rotational motions of perylene can be hindered in such environments, leading to non-zero limiting anisotropy values. nih.gov

Linear dichroism (LD) spectroscopy, which measures the differential absorption of light polarized parallel and perpendicular to an orientation axis, is a valuable tool for determining the polarization of electronic transitions in anisotropic samples, such as molecules oriented in stretched polyethylene (B3416737) films. This technique was applied to dibenzo[j,lm]phenanthro[5,4,3-abcd]perylene to aid in the determination of its electronic structure. icm.edu.pl The analysis of LD spectra, combined with fluorescence anisotropy and computational results, helped to propose the structure of the dominant conformer. icm.edu.pl For other nonplanar aromatic hydrocarbons, LD has been instrumental in revealing their non-planar structures and assigning molecular symmetry. icm.edu.pl

Excited State Dynamics and Photophysical Processes

Transient (or time-resolved) photoluminescence spectroscopy monitors the decay of fluorescence intensity over time, providing information about the lifetime of the excited state and the rates of various de-excitation processes. In the study of dibenzopentacene single crystals, time-resolved photoluminescence was used to investigate the complex evolution of excitations. rsc.org The interconversion between free excitons and self-trapped excitons was found to be a thermally activated process, and the energy barriers for these conversions were determined from the temperature dependence of the emission lifetimes. rsc.org

In related systems, such as perylene bichromophores, femtosecond transient absorption and fluorescence spectroscopy have revealed ultrafast excited-state dynamics. unige.ch For instance, excitation energy transfer in pyrene-bodipy dyads has been shown to occur on a sub-picosecond timescale. unige.ch Similarly, studies on α-perylene single crystals using time-resolved fluorescence have identified competing decay channels, including excimer formation, dimer cation generation, and singlet fission. acs.orgresearchgate.net These advanced spectroscopic techniques are essential for building a complete picture of the excited-state photophysics of complex aromatic systems like this compound. chinesechemsoc.org

Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy is a powerful technique used to probe the excited-state dynamics of molecules on timescales ranging from femtoseconds to microseconds. For perylene derivatives, TA spectra provide critical insights into processes like charge separation, intersystem crossing, and excimer formation. chemrxiv.orgnih.gov

Upon photoexcitation, several key features are typically observed in the TA spectra of perylene-based systems. These include a negative signal corresponding to ground-state bleaching (GSB) and stimulated emission (SE), and a positive signal attributed to excited-state absorption (ESA). mdpi.com In studies on a perylene diimide (PDI) trimer, for instance, the GSB and SE signals appeared below 600 nm, while the ESA was observed at wavelengths above 600 nm. mdpi.com

The dynamics of these transient species reveal the fate of the excited state. Femtosecond TA studies on PDI derivative films show the presence of GSB with lifetimes exceeding 10 nanoseconds, while the ESA relaxes on a much faster timescale, typically less than 1 nanosecond. chemrxiv.org In donor-acceptor systems featuring a perylene imide acceptor, TA spectroscopy can directly track the formation of charge-separated states. For example, in blends of PDI derivatives with the donor polymer P3HT, TA spectra show the bleaching of the PDI ground state absorption and the appearance of transient species corresponding to the PDI radical anion, confirming ultrafast charge transfer from the donor polymer. nih.gov The study of (5,10,15,20-Tetraphenylbisbenz nih.govcapes.gov.brindeno[1,2,3-cd:1',2',3'-lm]perylene), a complex this compound derivative, has allowed for the characterization of its singlet and triplet excited states as well as its radical anion and cation, providing spectral fingerprints for identifying intermediates in photochemical processes. nih.govresearchgate.net

Förster Resonance Energy Transfer (FRET) Mechanisms

Förster Resonance Energy Transfer (FRET) is a non-radiative process through which an excited donor chromophore transfers its energy to a proximal acceptor chromophore via dipole-dipole coupling. wikipedia.org The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor (inversely proportional to the sixth power of the distance), as well as the spectral overlap between the donor's emission and the acceptor's absorption. wikipedia.org

The this compound core, particularly when functionalized into derivatives like perylene bisimides (PBIs), serves as an excellent energy acceptor in FRET systems due to its high absorption coefficient and tunable absorption spectrum. In novel dendritic oligothiophene-perylene bisimide (DOTPBI) hybrids, the PBI unit acts as the core acceptor, while the dendritic oligothiophene arms function as the energy-donating antennae. psu.edu A critical requirement for FRET is the overlap between the fluorescence emission spectrum of the donor (DOT) and the absorption spectrum of the acceptor (PBI). psu.edu In these systems, excitation of the DOT units leads to a quenching of their fluorescence and a sensitized emission from the PBI core, indicating an efficient transfer of energy. psu.edu Fluorescence excitation spectra of these hybrids perfectly match their absorption spectra, which implies a near-quantitative FRET efficiency from the dendritic arms to the PBI core. psu.edu

Similarly, in covalently linked dyads of hexa-peri-hexabenzocoronene (HBC) and PDI, FRET is the dominant process following photoexcitation of the HBC donor, though it competes with photoinduced electron transfer. acs.org These examples highlight the capacity of the functionalized this compound scaffold to act as a central hub in light-harvesting systems, collecting energy from peripheral chromophores and channeling it effectively.

Table 1: FRET System Involving a Perylene Bisimide Acceptor

DonorAcceptorKey FindingReference
Dendritic Oligothiophene (DOT)Perylene Bisimide (PBI)Quantitative fluorescence resonance energy transfer from DOT units to the PBI core was observed. psu.edu

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process in which an electron is transferred from a photoexcited donor to an acceptor (or from a donor to a photoexcited acceptor). Perylene imide derivatives, owing to their electron-deficient aromatic core, are widely utilized as potent electron acceptors in PET studies and organic photovoltaic applications. acs.orgmdpi.com

In donor-acceptor systems, the functionalized this compound core readily accepts an electron upon excitation, leading to the formation of a charge-separated state. This has been demonstrated in various molecular and supramolecular architectures. For example, in dendritic systems where oligothiophenes (donors) are attached to a PBI core (acceptor), PET from the DOT to the PBI moiety is observed, with the process becoming more favorable as the donor strength of the oligothiophene increases. psu.edu

Similarly, studies on rigid dendrimers featuring a triphenylamine (B166846) donor and a peryleneimide acceptor reveal a rapid charge separation process following photoexcitation. psu.edunih.gov Transient absorption spectroscopy confirms the formation of the peryleneimide radical anion in these systems. psu.edu In blends of PDI derivatives with donor polymers, PET is the key mechanism for generating free charge carriers. nih.govrsc.org The efficiency of PET is highly dependent on the energetic driving force and the electronic coupling between the donor and acceptor moieties, which is influenced by their proximity and orientation. chemrxiv.orgacs.org

Two-Photon Absorption (TPA) and Two-Photon Emission (TPE) Properties

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, typically of lower energy, to reach an excited state that would otherwise be accessed by a single, higher-energy photon. nih.gov Materials with high TPA cross-sections are valuable for applications such as 3D microfabrication, bio-imaging, and photodynamic therapy. frontiersin.org

While data for the parent this compound is scarce, studies on its derivatives, particularly perylene diimides (PDIs), provide significant insight. An enantiopure bis-PDI cyclohexane (B81311) derivative was found to exhibit a TPA cross-section (σ₂) value of 70 GM (Goeppert-Mayer units) at an excitation wavelength of 730 nm. nih.govfrontiersin.org The two-photon emission (TPE) spectrum, resulting from the decay of the two-photon excited state, is generally similar to the one-photon excited fluorescence spectrum. nih.gov

For centrosymmetric molecules like the PDI core, the TPA spectrum can differ significantly from the one-photon absorption (OPA) spectrum due to different selection rules. The intense S₀→S₁ transition in OPA is often quasi-forbidden in TPA, resulting in the maximum TPA cross-section appearing at higher energies (i.e., shorter wavelengths) than the main OPA peak. nih.govfrontiersin.org It has also been noted that the TPA cross-section of PDI derivatives can be an order of magnitude higher than that of unsubstituted perylene, and further enhancement can be achieved through chemical modification. frontiersin.orgresearchgate.net

Table 2: Two-Photon Absorption Properties of a Perylene Diimide Derivative

CompoundMax. TPA Cross-Section (σ₂)Excitation WavelengthReference
bis-Perylenediimide Cyclohexane Derivative70 GM730 nm nih.govfrontiersin.org

Electrochemistry and Redox Properties

The redox behavior of this compound and its derivatives is fundamental to their use in organic electronics, where the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) dictate charge injection and transport properties.

Cyclic Voltammetry and Related Voltammetric Analyses

Cyclic voltammetry (CV) is the primary technique for investigating the redox properties of these compounds, allowing for the determination of their oxidation and reduction potentials. From these potentials, the HOMO and LUMO energy levels can be estimated. rsc.orgbeilstein-journals.org

Research on a this compound bisimide derivative provides direct insight into the electronic influence of the [a,f] fusion pattern. nih.gov The cyclic voltammogram of this compound shows a reversible oxidation wave at a significantly less positive potential compared to its dibenzo[a,o]-fused isomer. nih.gov This finding indicates that constructing a tetracene-like core through the dibenzo[a,f] fusion pattern effectively raises the HOMO energy level of the molecule. nih.gov A higher HOMO level generally corresponds to a lower oxidation potential, making the compound easier to oxidize and enhancing its electron-donating capability.

In other studies on PDI-based copolymers, the redox properties were observed to change with the strength of the donor moiety attached to the perylene core, a finding supported by DFT calculations. rsc.org For instance, in spiro-fused dibenzo[g,p]chrysene, a related polycyclic aromatic hydrocarbon, a higher degree of conjugation results in a lower oxidation potential and a higher HOMO energy level compared to less conjugated analogues. rsc.org

Table 3: Electrochemical Properties of a this compound Derivative

CompoundKey Electrochemical FeatureInferred PropertyReference
This compound BisimideReversible oxidation wave at a less positive potential than its [a,o] isomer.The [a,f] fusion effectively raises the HOMO energy level. nih.gov

Electrogenerated Chemiluminescence (ECL) Phenomena

Electrogenerated chemiluminescence (ECL) is a process where light is produced from the electron-transfer reactions (annihilation) of electrochemically generated radical ions. utexas.edu A species that can form stable radical cations and anions is a candidate for ECL. The process typically involves applying a potential to an electrode to generate radical anions and cations, which then diffuse and react to form an excited state that luminesces. utexas.edu

Studies on dibenzotetraphenylperiflanthene, a complex derivative of a dibenzo-perylene system, have demonstrated robust ECL activity. utexas.eduacs.org This compound displays reversible formation of both singly and doubly charged cations and anions in its cyclic voltammogram. acs.org Annihilation of the electrogenerated ions of this derivative results in the emission of bright orange-red light with a notable ECL efficiency of approximately 2%. utexas.eduacs.org The observation of ECL in this system indicates that the broader class of dibenzo-fused perylenes are promising scaffolds for developing efficient ECL emitters.

Table 4: ECL Properties of a Dibenzo-Perylene System Derivative

CompoundECL EmissionECL Efficiency (relative)Reference
DibenzotetraphenylperiflantheneOrange-red~2% utexas.eduacs.org

Compound List

Chiroptical Properties

Following a comprehensive search of scientific literature, no specific experimental or theoretical data could be located for the chiroptical properties, including Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL), of the compound this compound or its chiral derivatives.

The inherent structure of this compound is achiral. In its unsubstituted form, the molecule possesses a plane of symmetry and is therefore not expected to exhibit chiroptical activity. For chiroptical properties to be observed, the molecule would need to be rendered chiral, for instance, through the introduction of chiral substituents or by the creation of a helically twisted backbone.

While extensive research exists on the chiroptical properties of other classes of perylene derivatives, such as perylene diimides (PDIs) and various helicenes incorporating a perylene core, this information is not directly applicable to this compound and has been excluded from this article in adherence to the specified scope.

Circular Dichroism (CD) Analysis

No published research detailing the Circular Dichroism (CD) analysis of chiral this compound derivatives was found. CD spectroscopy is a powerful technique for characterizing chiral molecules, and the absence of such data suggests that optically active derivatives of this compound have either not yet been synthesized or their chiroptical properties have not been reported in the accessible literature.

Circularly Polarized Luminescence (CPL) of Chiral this compound Derivatives

Similarly, there is no available information on the Circularly Polarized Luminescence (CPL) of any chiral derivatives of this compound. CPL spectroscopy provides valuable insights into the excited-state properties of chiral luminescent molecules. The lack of CPL studies is consistent with the apparent absence of synthesized and characterized chiral this compound compounds.

In-depth Analysis Reveals Limited Research on the Supramolecular Organization of this compound

The intricate self-assembly behaviors that lead to complex supramolecular architectures are typically driven by specific functional groups appended to the aromatic core. In the case of the widely studied perylene diimides, the imide groups and various substituents introduced at the bay or imide positions are the primary mediators of non-covalent interactions, such as hydrogen bonding and specific π-π stacking configurations. These interactions are fundamental to the formation of well-defined columnar, helical, and two-dimensional structures.

However, this compound, as a parent aromatic hydrocarbon, lacks these functional groups. Its supramolecular behavior would be governed primarily by weaker and less directional van der Waals forces and generic π-π stacking, which may not lead to the highly ordered and diverse assemblies seen in its functionalized counterparts.

Attempts to gather specific data on the principles of self-assembly, formation of columnar or helical structures, and the construction of two-dimensional networks for this compound did not yield the detailed research findings necessary to populate the requested article structure. Similarly, specific Scanning Tunneling Microscopy (STM) studies characterizing the surface organization of this compound are not described in the available literature, which instead focuses on derivatives like N,N'-diheptyl-3,4,9-perylenetetracarboxylic diimide (PTCDI-C7) and 3,4,9,10-perylenetetracarboxylic dianhydride (PTCDA).

Due to the absence of specific scientific research on the supramolecular chemistry of this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline without resorting to extrapolation from dissimilar derivatives, which would be scientifically unsound. The field of supramolecular chemistry concerning perylenes is rich, but its focus has overwhelmingly been on derivatives designed to exhibit specific assembly behaviors, leaving the parent hydrocarbon this compound largely unexplored in this context.

Supramolecular Organization and Host Guest Interactions of Dibenzo A,f Perylene Systems

Characterization of Supramolecular Architectures

Two-Dimensional Wide-Angle X-ray Scattering (2D-WAXS) for Bulk Structures

Two-Dimensional Wide-Angle X-ray Scattering (2D-WAXS) is a powerful technique for elucidating the molecular arrangement and packing in the bulk structures of perylene-based materials. This method provides critical insights into the supramolecular organization, such as π-stacking distances and the symmetry of molecular lattices, which are fundamental to the material's electronic properties.

In studies of perylene (B46583) tetracarboxylic diimide, a related compound, 2D-WAXS patterns have revealed a hexagonal columnar packing of the molecules. The analysis of these patterns allows for the precise determination of key structural parameters. For instance, the distance between adjacent columns and the characteristic π-stacking distance between the planar perylene cores can be calculated from the positions of the diffraction reflections. A typical arrangement involves the molecules forming columns, which then pack into a hexagonal lattice. The inter-columnar distance can be derived from reflections in the small-angle region, while the π-stacking distance is determined from meridional reflections in the wide-angle region.

Table 1: Representative Structural Parameters of a Perylene Derivative Determined by WAXS
Structural ParameterDescriptionTypical Value (nm)
Inter-columnar Distance (a)The distance between the centers of adjacent molecular columns in a hexagonal lattice.~2.0
π-stacking DistanceThe face-to-face distance between stacked perylene cores within a column.~0.35
Molecular Twist AngleThe rotational angle between successive molecules in a stack.~45°

These structural details are crucial for understanding charge transport mechanisms in organic semiconductors, as the efficiency of charge hopping between molecules is highly dependent on their relative orientation and distance.

Solid-State Nuclear Magnetic Resonance (NMR) for Supramolecular Characterization

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy serves as an indispensable tool for characterizing the supramolecular structures of dibenzo[a,f]perylene and its derivatives at an atomic level, particularly for materials that lack long-range crystalline order. ccspublishing.org.cn Advanced ssNMR techniques can provide detailed information on molecular assembly, intermolecular interactions, and the miscibility of components in blended materials. nih.govresearchgate.net

For instance, 1H-1H double-quantum (DQ) correlation spectra can reveal the presence of ordered molecular arrangements through π-π interactions. ccspublishing.org.cn By analyzing the correlation peaks, it is possible to confirm the proximity of aromatic protons on neighboring molecules, indicative of ordered stacking. Furthermore, techniques like 13C-1H Frequency Switched Lee-Goldburg Heteronuclear Correlation (FSLG-HETCOR) spectroscopy are used to investigate phase segregation and interfacial interactions in blends of perylene derivatives with other polymers. ccspublishing.org.cn

These experiments can identify which parts of the molecules are in close contact at the interface between different domains. For example, in blends with poly(3-hexylthiophene) (P3HT), ssNMR has suggested that the imide alkyl units of perylene diimide (PDI) molecules are located in the shielding zone of the P3HT's thiophene rings at the interfacial area. ccspublishing.org.cn Additionally, by fitting the sideband patterns from specific DQ experiments, the precise internuclear distance between protons on adjacent PDI molecules can be calculated, offering a quantitative measure of the packing geometry. ccspublishing.org.cn

Host-Guest Chemistry and Recognition

The planar, electron-rich surface of this compound makes it an excellent candidate for participating in host-guest chemistry, driven primarily by non-covalent π-π stacking interactions. This capability allows for the design of sophisticated supramolecular systems for molecular recognition and the construction of complex assemblies.

Fullerene Recognition and Binding Selectivity of this compound Hosts

Derivatives of perylene have been engineered to act as specific hosts for fullerenes, which are electron-deficient spherical guests. The complementary electronic nature of the electron-rich perylene host and the electron-poor fullerene guest results in strong donor-acceptor interactions.

A notable example is a molecular tweezer designed with two perylene subunits integrated into a crown ether core. acs.org This host molecule is engineered to "grasp" a fullerene guest, forming a stable 1:1 host-guest complex. The recognition process is driven by the cooperative effect of π-π interactions between the perylene "pincers" and the fullerene sphere. acs.org Fluorescence and NMR titration experiments have been used to quantify the binding affinity. Interestingly, such hosts can exhibit significant binding selectivity. The perylene-based tweezer demonstrated a stronger complexation with higher fullerenes like C70 and C76 compared to the more common C60. acs.org This selectivity arises from the better size and shape complementarity between the host's cavity and the larger fullerene guests. The binding strength is often quantified by the Stern-Volmer constant (KSV), which is determined from fluorescence quenching experiments.

Table 2: Binding Selectivity of a Perylene-Based Tweezer Host for Fullerenes
Guest MoleculeStern-Volmer Constant (KSV) (M-1)Relative Binding Affinity
C601.1 x 1041.0
C701.2 x 105~10.9
C761.1 x 105~10.0

This selective recognition has potential applications in the challenging field of fullerene separation. acs.org

Design and Functionality of Molecular Tweezer Architectures

Molecular tweezers are host molecules with two binding arms connected by a spacer, designed to bind a guest molecule between them. The this compound scaffold is highly suitable for incorporation into such architectures, either as the binding "pincer" element or as the target guest molecule. rsc.orgsemanticscholar.orgresearchgate.net

Perylene Units as Pincers: As discussed previously, molecular tweezers incorporating perylene units can act as effective hosts for electron-deficient guests like fullerenes. acs.org The design involves attaching two perylene moieties to a semi-rigid central scaffold (e.g., a crown ether or terpyridine). acs.orgbeilstein-journals.org The pre-organization of the perylene arms creates a defined binding cavity, enhancing the binding affinity and selectivity for guests that fit snugly within this pocket. The functionality of these tweezers can be made "switchable" by incorporating responsive units, allowing for the controlled capture and release of the guest molecule in response to external stimuli like pH changes or the presence of specific ions. beilstein-journals.org

Perylene as a Guest: Conversely, molecular tweezers can be designed to have a high affinity and selectivity for perylene as a guest. For example, bis-acridinium cyclophanes have been shown to be multi-responsive receptors that exhibit a strong binding preference for perylene over other polycyclic aromatic hydrocarbons. beilstein-journals.org This selectivity is achieved by tailoring the size, shape, and electronic properties of the tweezer's cavity to be perfectly complementary to the perylene guest. Such systems can be used for the selective extraction and sensing of perylene from complex mixtures. beilstein-journals.org

Formation and Analysis of Mutually Stabilized Host-Guest Pairs

A fascinating aspect of host-guest chemistry is the phenomenon of mutual stabilization, where the formation of a complex enhances the stability of both the host and the guest. This can manifest as protection against chemical degradation or photochemical reactions.

A prime example involves a hexacationic cage-like host molecule that recognizes a variety of π-electron-rich guests, including perylene and anthracene. This host is susceptible to decomposition via β-elimination when exposed to UV light. However, when a guest molecule such as perylene is encapsulated within the cage's cavity, the host-guest π-π interactions effectively quench the excited state of the host, thereby preventing the UV-stimulated decomposition.

In this system, the guest stabilizes the host. Concurrently, the host's cavity acts as a protective nanocontainer for the guest. For instance, the cage can physically isolate a guest like anthracene from reactants in the bulk solution, preventing it from undergoing a Diels-Alder reaction. This mutual protection, where the guest's presence preserves the host's integrity and the host's cavity preserves the guest's chemical structure, is a sophisticated form of supramolecular symbiosis.

Based on a thorough review of available scientific literature, detailed theoretical and computational studies focusing specifically on the chemical compound “this compound” are not sufficiently available to construct the in-depth article as requested. The existing research predominantly centers on the parent molecule, perylene, or its more common derivatives like perylene diimides (PDIs), rather than the specific dibenzo[a,f] isomer.

Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the provided outline for this compound without resorting to speculation or including data from related but distinct compounds, which would violate the explicit instructions of the request.

Theoretical and Computational Studies on Dibenzo A,f Perylene

Aromaticity and Antiaromaticity Analysis

The aromatic character of polycyclic aromatic hydrocarbons (PAHs) is a fundamental concept that dictates their stability, reactivity, and electronic properties. For complex, non-linear structures like dibenzo[a,f]perylene, simple rules like Hückel's (4n+2) π-electron rule are insufficient, necessitating advanced computational methods to understand electron delocalization. Theoretical studies have sought to quantify the aromaticity of this compound to understand the electronic contributions of its constituent rings.

One computational study assessed the aromatic nature of this compound using indices based on chemical hardness and aromatic stabilization energy (ASE). Chemical hardness (η) is a measure of a molecule's resistance to a change in its electron distribution, with higher values often correlating with greater stability. The Aromatic Stabilization Energy (ASE) quantifies the extra stability a cyclic conjugated molecule possesses compared to a hypothetical acyclic analogue. The calculated values for this compound indicate a significant degree of aromatic character and stability.

CompoundChemical Hardness (η)Aromatic Stabilization Energy (ASE) (kcal/mol)Aromaticity Index (Aj)
This compound0.630533.30.837

A powerful method for directly visualizing and quantifying aromaticity is through the calculation of magnetically induced ring currents. When a cyclic molecule is placed in an external magnetic field perpendicular to the ring plane, the delocalized π-electrons are induced to circulate. This circulation is known as a ring current. Diatropic (clockwise) currents sustain the external field and are a hallmark of aromaticity, while paratropic (counter-clockwise) currents oppose the external field and indicate antiaromaticity.

The Gauge-Including Magnetically Induced Current (GIMIC) method is a computational technique used to calculate these current densities. It provides a detailed map of electron flow throughout the molecule, allowing researchers to identify specific current pathways and quantify their strengths. This approach offers a more nuanced view than single-value indices, as it can reveal localized aromatic or antiaromatic character within different regions of a large polycyclic system.

Prediction of Photophysical and Charge Transport Properties

Computational chemistry provides essential tools for predicting the photophysical properties of molecules, such as their absorption and emission spectra, which are governed by electronic transitions between different energy states. While comprehensive computational studies on the parent this compound hydrocarbon are limited, research has been conducted on a π-extended derivative, This compound bisimide . science.govresearchgate.netscience.govkyoto-u.ac.jp

The introduction of the dibenzo-fused structure to the perylene (B46583) bisimide core was found to significantly alter its electronic properties. researchgate.net The fusion of two rings at both sides of a naphthalene (B1677914) moiety to form a tetracene core within the larger structure was shown through DFT calculations and electrochemical studies to effectively raise the HOMO level. researchgate.net This extension of the π-conjugated system resulted in a derivative with a strong absorption band in the near-infrared region, peaking at 735 nm and extending towards 900 nm. researchgate.net Such modifications are crucial for tuning the optical properties of perylene-based dyes for various applications.

Singlet fission is a photophysical process where a singlet exciton (S₁), generated by the absorption of a photon, is converted into two triplet excitons (2 x T₁). This process has the potential to significantly enhance solar cell efficiency by generating two electron-hole pairs from a single photon. A key energetic requirement for efficient singlet fission is that the energy of the first excited singlet state is at least twice the energy of the first excited triplet state (E(S₁) ≥ 2·E(T₁)).

Perylene and its derivatives are of significant interest as potential materials for singlet fission. A computational assessment of the singlet fission potential for this compound would require the accurate calculation of its lowest singlet (S₁) and triplet (T₁) excitation energies.

However, specific theoretical studies calculating the S₁ and T₁ energies of this compound or its derivatives to explicitly evaluate the singlet fission criterion (E(S₁) ≥ 2·E(T₁)) are not available in the reviewed literature. Such an assessment would be the first step in determining whether this particular molecular architecture is a promising candidate for applications in next-generation photovoltaic devices.

Future Outlook and Emerging Research Directions for Dibenzo A,f Perylene

Rational Design of Novel Architectures with Tailored Optoelectronic Properties

The rational design of novel molecular architectures is a cornerstone of advancing organic electronics. For dibenzo[a,f]perylene, this involves the strategic chemical modification of the core structure to fine-tune its optoelectronic properties. The primary strategies are expected to revolve around bay- and imide-position functionalization, concepts well-established for other perylene (B46583) derivatives.

Bay-position substitution, for instance, can significantly alter the electronic and optical properties of the perylene core. The introduction of various functional groups can lead to red-shifted absorption profiles and lower lying Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov For example, halogenation is a popular strategy for tuning the electronic properties and packing arrangement of organic semiconductors in the solid state. acs.orgnih.gov In a study on halogenated dibenzo[a,j]perylenes (DBPs), it was found that the type, number, and position of halogen atoms can alter the electronic properties and crystal packing of the compounds. acs.orgnih.gov

Computational modeling, particularly using Time-Dependent Density Functional Theory (TD-DFT), will be instrumental in predicting the photophysical properties of new this compound derivatives. nih.gov Such theoretical studies can guide synthetic efforts by predicting vertical emission energies and radiative fluorescence lifetimes, thus accelerating the discovery of molecules with desired characteristics. nih.gov The development of synthetic strategies to create non-planar or contorted this compound molecules is another promising direction. Molecular contortion has been shown to tune singlet and triplet energies in perylene, even enabling singlet fission in thin films, a process not observed in its planar form. acs.org

DerivativeFunctionalization StrategyImpact on Optoelectronic PropertiesReference
Halogenated Dibenzo[a,j]perylenesBay-position halogenation (Fluorine, Chlorine)Alters electronic properties and crystal packing; chlorinated derivatives show red-shifted absorption and lower electron affinity. acs.orgnih.gov
Furan-Substituted Perylene DiimidesBay-position substitution with furan moietiesEnables formation of diverse nano- and micro-structures with potential for optical waveguide applications. nih.gov
Asymmetrical Perylene DiimidesBay-position modification with functional hydrogen bonding groupsLeads to ordered self-assembly and tunable HOMO/LUMO energy levels. rsc.org

Integration into Hybrid Inorganic/Organic Material Systems

The integration of organic molecules like this compound into hybrid inorganic/organic systems is a burgeoning area of research with the potential to create materials with synergistic properties. These hybrid systems can be tailored for a variety of applications, from solar cells to sensors.

One of the most promising areas is in perovskite solar cells. While research on this compound in this context is nascent, a derivative, Dibenzo{[f,f′]-4,4′,7,7′-tetraphenyl}diindeno[1,2,3-cd :1′,2′,3′-lm]perylene (DBP), has been successfully evaluated as a hole transport layer (HTL) in high-bandgap perovskite solar cells. researchgate.netcsic.es This suggests that this compound and its derivatives could serve as a promising class of p-type materials for enhancing the efficiency and stability of perovskite photovoltaics. csic.es The use of perylene diimide derivatives as an electron transporting layer in perovskite solar cells has also been shown to enhance charge transport and device performance. fluxim.com

Another exciting frontier is the development of hybrid materials incorporating quantum dots (QDs). Perylene-based dyes can be combined with CdTe QDs to create advanced nanostructures where new electronic states emerge at the interface. mdpi.com Such systems can exhibit Förster resonance energy transfer (FRET) between the organic dye and the inorganic quantum dot, leading to quenched emission that could be exploited for dissociative sensing applications. mdpi.com Furthermore, highly luminescent hybrid films can be created by incorporating perylene into an inorganic-organic matrix, achieving near-unity photoluminescence quantum efficiency. nih.gov

Hybrid SystemThis compound RolePotential ApplicationKey Findings
Perovskite Solar CellsHole Transport LayerPhotovoltaicsDBP, a dibenzoperylene derivative, has shown competitive power conversion efficiencies as a hole transport material. researchgate.netcsic.es
Quantum Dot CompositesEnergy Transfer ComponentSensing, OptoelectronicsPerylene derivatives can form hybrid systems with QDs, leading to new electronic states and energy transfer phenomena. mdpi.com
Inorganic-Organic Hybrid FilmsLuminescent DopantLighting, DisplaysIncorporation of perylene into hybrid films can lead to highly photoluminescent materials. nih.gov

Advanced Applications in Optoelectronic and Spintronic Devices

The unique electronic and photophysical properties of this compound and its derivatives make them promising candidates for a range of advanced optoelectronic and spintronic devices.

In the realm of Organic Light-Emitting Diodes (OLEDs) , derivatives of dibenzo[a,c]phenazine have been developed as highly efficient thermally activated delayed fluorescence (TADF) emitters for orange-red OLEDs, achieving high external quantum efficiencies. acs.org While this is a different isomer, it highlights the potential of the dibenzophenazine core structure, which is related to dibenzoperylene, in OLED applications. Di(2-naphthyl)perylene has also been used as a lifetime-extending additive in OLEDs. acs.orgaip.org

For Organic Field-Effect Transistors (OFETs) , halogenated dibenzo[a,j]perylenes have demonstrated promising charge-transport properties. For instance, a chlorinated derivative exhibited a hole mobility of 0.25 cm² V⁻¹ s⁻¹, while another derivative showed ambipolar transport characteristics. acs.orgnih.gov Perylene diimide derivatives have also been extensively studied as n-channel semiconductors in OFETs. researchgate.net

The field of spintronics , which utilizes the spin of electrons in addition to their charge, is another area where this compound could make an impact. Perylene diimides have been investigated as a non-magnetic layer for spin injection from ferromagnetic materials, demonstrating giant spin pumping at the interface. researchgate.netnih.gov This suggests that this compound-based materials could be explored for their potential in organic spintronic devices. nih.gov

Device TypePotential Role of this compoundKey Performance Metrics/Findings
Organic Light-Emitting Diodes (OLEDs)Emitter, Host, or Lifetime-extending AdditiveHigh external quantum efficiencies have been achieved with related dibenzophenazine emitters. acs.org
Organic Field-Effect Transistors (OFETs)Active Channel MaterialHalogenated dibenzo[a,j]perylene (B87010) derivatives have shown hole mobilities up to 0.25 cm² V⁻¹ s⁻¹. acs.orgnih.gov
Spintronic DevicesNon-magnetic Layer for Spin InjectionPerylene diimides have demonstrated efficient spin pumping from ferromagnetic materials. researchgate.netnih.gov

Exploration of Novel Physical Phenomena and Mechanisms

Beyond specific device applications, this compound and its derivatives offer a platform for exploring fundamental physical phenomena that could lead to next-generation technologies.

Singlet fission is a process where a singlet exciton is converted into two triplet excitons, potentially doubling the efficiency of solar cells. While not yet demonstrated in this compound itself, singlet fission has been observed in perylene diimide thin films with quantum yields approaching the theoretical limit of 200%. researchgate.netnih.gov The efficiency of singlet fission is highly dependent on molecular packing and the energetic driving force, suggesting that the rational design of this compound derivatives could lead to efficient singlet fission materials. acs.orgrsc.org

Triplet-triplet annihilation (TTA) is another important photophysical process where two triplet excitons combine to form a higher-energy singlet exciton, leading to upconverted fluorescence. Perylene and its derivatives are well-known triplet acceptors/emitters in TTA upconversion systems. nih.govnih.govrsc.orgdntb.gov.uabeilstein-journals.orgacs.orgnih.gov The efficiency of TTA is influenced by factors such as solvent polarity and viscosity, and the energy levels of the triplet acceptor can be optimized through chemical modification. nih.govrsc.orgbeilstein-journals.org

The study of charge transport mechanisms in this compound films is also crucial for optimizing their performance in electronic devices. Research on perylene-based columnar liquid crystals has provided insights into how molecular packing influences charge carrier mobility. beilstein-journals.org Understanding and controlling the π-π stacking interactions in this compound thin films will be key to enhancing their charge transport properties. beilstein-journals.org

PhenomenonRelevance to this compoundKey Research Findings in Related Systems
Singlet FissionPotential for high-efficiency solar energy conversion.Observed in perylene diimide films with near-theoretical quantum yields. researchgate.netnih.gov
Triplet-Triplet AnnihilationApplications in photon upconversion for photovoltaics and bioimaging.Perylene derivatives are efficient triplet acceptors in TTA systems. nih.govnih.govrsc.orgdntb.gov.uabeilstein-journals.orgacs.orgnih.gov
Charge TransportFundamental to the performance of electronic devices.Halogenation of dibenzo[a,j]perylenes has been shown to tune charge transport properties. acs.orgnih.gov

Q & A

Q. What are the key challenges in synthesizing dibenzo[a,f]perylene, and what experimental protocols are recommended?

this compound synthesis typically involves multi-step organic reactions, such as carbonium ion rearrangements and reductions. A validated four-step synthesis route starts with fluoren-9-one, producing intermediates like spiro[fluorene-9,9'-(10'H)-phenanthren]-10'-one. Critical steps include controlling reaction temperatures (e.g., maintaining <100°C during reductions) and verifying intermediate purity via thin-layer chromatography (TLC) .

Q. How can researchers characterize this compound using UV-Vis spectroscopy and mass spectrometry?

  • UV-Vis Analysis: Compare absorbance spectra in solvent systems like CH₃CN/CH₂Cl₂. This compound exhibits distinct absorption bands between 250–400 nm, with spectral shifts indicating structural variations (e.g., substitutions or isomerism) .
  • Mass Spectrometry: Identify molecular ions (e.g., M⁺ at m/z 326 for C₂₆H₁₄) and fragment patterns. The primary and secondary ions (M+H and M+2H) confirm molecular weight and aromaticity .

Q. What environmental monitoring methods detect this compound in aqueous systems?

Use solid-phase extraction (SPE) coupled with HPLC-UV or GC/MS. Detection limits (LODs) for PAHs like this compound in riverine systems are typically 10–100 pg/L. For example, Norwegian coastal water studies employed SPE cartridges and quantified PAHs via Shimadzu Prominence HPLC with UV detection at 292 nm .

Q. What standards and reference materials are available for this compound analysis?

Certified reference materials include deuterated analogs (e.g., dibenzo[a,i]pyrene-d₁₄) for isotope dilution mass spectrometry. Commercial standards (e.g., SPEX CertiPrep’s 1000 μg/mL solutions in methylene chloride) are validated for GC/MS calibration .

Q. How stable is this compound under varying storage conditions?

Store in amber glass vials at –20°C to prevent photodegradation. Stability tests show no significant decomposition in inert atmospheres (N₂ or Ar) for >12 months. Avoid exposure to strong oxidizers (e.g., HNO₃), which may induce ring-opening reactions .

Advanced Research Questions

Q. How can researchers differentiate this compound isomers (e.g., dibenzo[a,i]pyrene) using chromatographic techniques?

Utilize reversed-phase HPLC columns (e.g., SH-Rxi™-PAH) with acetonitrile/water gradients. Retention time differences (Δt ≥ 1.2 min) and UV spectral deconvolution resolve isomers. For example, dibenzo[a,i]pyrene elutes earlier than dibenzo[a,h]pyrene due to reduced planarity .

Q. What strategies resolve contradictions in UV and mass spectral data for this compound derivatives?

  • Contradiction Example: Discrepancies between observed m/z values and theoretical molecular weights may indicate matrix interference or adduct formation.
  • Resolution: Perform solvent blank corrections and compare spectra to deuterated internal standards (e.g., benzo[ghi]perylene-d₁₂). Cross-validate with high-resolution MS (HRMS) to confirm empirical formulas .

Q. How does this compound’s stability in synthetic reactions vary with catalytic systems?

Catalytic hydrogenation with Pd/C (5% wt) at 50 psi H₂ selectively reduces peripheral rings without degrading the core structure. In contrast, Lewis acids (e.g., AlCl₃) may induce electrophilic substitutions, altering reactivity. Monitor reaction progress via ¹H NMR to track aromatic proton shifts .

Q. What statistical approaches quantify this compound’s ecological impact in heterogeneous matrices?

Apply principal component analysis (PCA) to correlate PAH concentrations with sediment organic carbon content. Use limits of quantification (LOQs) from EPA Method 8270 to weight data in regression models. For example, PAH loads in River Drammenselva were modeled using freely dissolved concentrations and log Kₒw values .

Q. How to optimize HPLC column selection for separating this compound from co-eluting PAHs?

Test columns with varying stationary phases:

  • C18 phases (e.g., Pinnacle II PAH): Resolve this compound from benzo[ghi]perylene using 90:10 acetonitrile/water.
  • Phenyl-modified phases : Improve selectivity for ortho-fused isomers via π-π interactions .

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